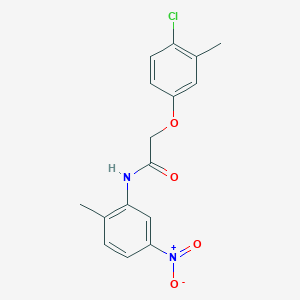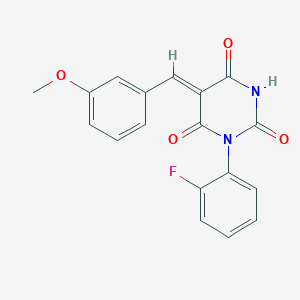
3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as antimicrobial, antiviral, and anticancer properties.
科学研究应用
3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent antiviral activity against the influenza virus and the hepatitis C virus.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, the compound has been shown to reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound has been shown to exhibit potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity. Studies have reported that the compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore the structure-activity relationship of the compound and its derivatives to optimize its biological activities. Additionally, studies may focus on the development of novel synthetic methods for the compound and its derivatives to improve their yields and purity. Overall, the research on this compound holds great promise for the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of 3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-(4-propylphenyl)-1,2,4-oxadiazol-5-amine with 4-fluorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-propylphenyl)-1,2,4-oxadiazol-5-amine with 4-fluorobenzaldehyde in the presence of a base and a dehydrating agent. These methods have been reported to yield high purity and good yields of the compound.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-(4-propylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-2-3-12-4-6-14(7-5-12)17-19-16(20-21-17)13-8-10-15(18)11-9-13/h4-11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXOZJAACUNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)
![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)
